molecular formula C11H9BrN2O4 B577568 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate CAS No. 1365271-81-3

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate

Cat. No.: B577568
CAS No.: 1365271-81-3
M. Wt: 313.107
InChI Key: FRLUYRQJDNDOEF-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate typically involves the reaction of dimethyl malonate with 5-bromo-3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO)

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C)

    Oxidation: Oxidizing agents (e.g., m-CPBA)

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups

    Reduction: Formation of amine derivatives

    Oxidation: Formation of N-oxides

Scientific Research Applications

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl 2-(5-chloro-3-cyanopyridin-2-yl)propanedioate
  • 1,3-Dimethyl 2-(5-fluoro-3-cyanopyridin-2-yl)propanedioate
  • 1,3-Dimethyl 2-(5-iodo-3-cyanopyridin-2-yl)propanedioate

Uniqueness

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .

Properties

IUPAC Name

dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLUYRQJDNDOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742855
Record name Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-81-3
Record name Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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